molecular formula C13H10ClNO B8498872 Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Cat. No. B8498872
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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properties

Product Name

Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H

InChI Key

JYXDRMQUJFWNKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-phenylhydroxylamine (0.052 mole) was dissolved in ether (20 cc). This solution was treated with N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline (13.8 g.) dissolved in ether (50 cc). After 15 min., white crystals had begun to form. Filtration and washing with ether gave α-p-chlorophenyl-N-phenylnitrone.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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